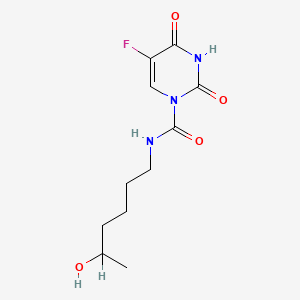
Hhcfu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hhcfu, also known as this compound, is a useful research compound. Its molecular formula is C11H16FN3O4 and its molecular weight is 273.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Hhcfu has demonstrated potential as an active pharmaceutical ingredient (API) with various therapeutic effects. Its applications in the pharmaceutical industry are primarily focused on:
- Anticancer Activity : this compound has shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance, studies have indicated that this compound can induce apoptosis in cancer cells by modulating key apoptotic pathways and reducing cell viability in vitro .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation. Research has highlighted its ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .
- Antioxidant Effects : this compound is recognized for its antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Food Science Applications
In food science, this compound is being investigated for its potential as a functional food ingredient:
- Preservative Qualities : Due to its antimicrobial properties, this compound can be used as a natural preservative to enhance the shelf life of food products. Studies have shown that it effectively inhibits the growth of pathogenic bacteria in food matrices .
- Nutraceuticals : The bioactive properties of this compound position it as a valuable component in nutraceutical formulations aimed at improving health outcomes. Its inclusion in dietary supplements is being explored for its potential benefits in managing metabolic disorders .
Biotechnological Applications
This compound's applications extend into biotechnology, particularly in bioremediation and bioengineering:
- Bioremediation : Research indicates that this compound can be utilized in bioremediation processes to detoxify environments contaminated with pollutants. Its ability to degrade harmful substances makes it a candidate for environmental cleanup efforts .
- Bioconversion Processes : this compound is being studied for its role in bioconversion processes where it may enhance the efficiency of converting biomass into valuable chemicals and biofuels .
Table 1: Summary of Applications of this compound
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on HepG2 liver cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 2.57 µM). The mechanism involved modulation of apoptotic proteins, indicating its potential as an effective anticancer agent.
Case Study 2: Food Preservation
In a controlled experiment assessing the antimicrobial effects of this compound on food products, results demonstrated a marked decrease in microbial load when this compound was incorporated into meat products. This suggests its viability as a natural preservative.
Eigenschaften
CAS-Nummer |
74173-52-7 |
|---|---|
Molekularformel |
C11H16FN3O4 |
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
5-fluoro-N-(5-hydroxyhexyl)-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H16FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6-7,16H,2-5H2,1H3,(H,13,18)(H,14,17,19) |
InChI-Schlüssel |
QGVFMTLBNIONJB-UHFFFAOYSA-N |
SMILES |
CC(CCCCNC(=O)N1C=C(C(=O)NC1=O)F)O |
Kanonische SMILES |
CC(CCCCNC(=O)N1C=C(C(=O)NC1=O)F)O |
Synonyme |
1-(5'-hydroxyhexylcarbamoyl)-5-fluorouracil HHCFU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















